(11Z)-3-oxooctadecenoyl-CoA structure and chemical properties
(11Z)-3-oxooctadecenoyl-CoA structure and chemical properties
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of (11Z)-3-oxooctadecenoyl-CoA, a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. It details its chemical structure, physicochemical properties, role in metabolic and signaling pathways, and relevant experimental methodologies.
Chemical Structure and Properties
(11Z)-3-oxooctadecenoyl-CoA is an intermediate in fatty acid metabolism. Its structure consists of an 18-carbon acyl chain with a ketone group at the beta-position (C-3) and a cis (Z) double bond between C-11 and C-12. This acyl chain is linked via a thioester bond to coenzyme A. This complex structure dictates its interactions within biological systems.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C39H66N7O18P3S | [1] |
| Molecular Weight | 1045.96 g/mol | [2] |
| Monoisotopic Mass | 1045.3398 Da | [1] |
| Synonyms | 3-Oxo-11Z-Octadecenoyl-CoA | [2] |
| Chemical Class | Fatty Acyl CoAs | [3][4] |
Role in Biological Pathways and Cellular Signaling
Long-chain fatty acyl-CoA esters, including (11Z)-3-oxooctadecenoyl-CoA, are not merely metabolic intermediates but also crucial signaling molecules.[5] They are central to lipid biosynthesis and degradation pathways.[6] The intracellular concentrations of these molecules are tightly regulated, in part by acyl-CoA-binding proteins (ACBPs), which buffer their levels and facilitate their transport.[5][7]
A key signaling role for long-chain acyl-CoAs is the allosteric regulation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]
AMPK Activation Signaling Pathway
Long-chain fatty acyl-CoA (LCFA-CoA) esters directly bind to and activate AMPK isoforms that contain the β1 subunit.[8] This activation occurs at physiological concentrations. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC). The inhibition of ACC leads to a decrease in the concentration of malonyl-CoA. Since malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction allows for increased transport of fatty acyl-CoAs into the mitochondria, thereby promoting fatty acid β-oxidation.[8]
Experimental Protocols
Detailed experimental procedures are essential for studying the function and properties of (11Z)-3-oxooctadecenoyl-CoA. Below are generalized protocols adapted from methodologies for similar compounds.
3.1. General Synthesis of 3-Oxoacyl-CoA Derivatives
The synthesis of 3-oxoacyl-CoA compounds can be achieved through various methods. One established approach involves the reaction of a corresponding β-keto acid or its derivative with coenzyme A. A general method for preparing 3-ketoacyl-CoA derivatives has been previously described and can be adapted for specific chain lengths and saturation patterns.[9][10]
Methodology:
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Activation of the Carboxylic Acid: The parent fatty acid, (11Z)-3-oxooctadecenoic acid, is first activated. This can be achieved by converting it to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Thioesterification: The activated β-keto acid is then reacted with the free thiol group of Coenzyme A (lithium or sodium salt) in a suitable buffer system (e.g., sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.0).
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Purification: The resulting (11Z)-3-oxooctadecenoyl-CoA is purified from the reaction mixture. This is typically accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is commonly used for elution.
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Verification: The identity and purity of the final product are confirmed using techniques such as mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
3.2. Spectrophotometric Assay for 3-Oxoacyl-CoA Cleavage
The concentration and enzymatic processing of 3-oxoacyl-CoA compounds can be monitored spectrophotometrically. Many 3-oxoacyl-CoA thioesters form a magnesium-enolate complex that exhibits a distinct absorbance maximum around 303-310 nm. The enzymatic cleavage of the thioester bond by an enzyme like 3-oxoacyl-CoA thiolase can be followed by monitoring the decrease in absorbance at this wavelength.[11]
Methodology:
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Prepare Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 5 mM MgCl2 is prepared.[11]
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Reaction Mixture: In a quartz cuvette, combine the assay buffer, a known concentration of purified (11Z)-3-oxooctadecenoyl-CoA, and any other required cofactors (e.g., free Coenzyme A for the thiolase reaction).
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Establish Baseline: Place the cuvette in a spectrophotometer and record a stable baseline absorbance at 303 nm. The extinction coefficient for the specific Mg2+-enolate complex should be determined empirically.[11]
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Initiate Reaction: Add the enzyme of interest (e.g., 3-oxoacyl-CoA thiolase) to the cuvette and mix immediately.
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Monitor Absorbance: Record the decrease in absorbance at 303 nm over time.
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Calculate Activity: The rate of the reaction (enzyme activity) is calculated from the linear portion of the absorbance curve using the Beer-Lambert law and the predetermined extinction coefficient.
Conclusion
(11Z)-3-oxooctadecenoyl-CoA is a significant long-chain fatty acyl-CoA involved in critical metabolic and signaling functions. Its role as an allosteric regulator of AMPK highlights the intricate connection between lipid metabolism and cellular energy sensing. The technical guide provided here, summarizing its chemical properties and outlining key experimental protocols, serves as a foundational resource for researchers in lipidomics, metabolic diseases, and drug development aimed at these pathways.
References
- 1. PubChemLite - (11z)-3-oxooctadecenoyl-coa(4-) (C39H66N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA | C41H66N7O18P3S | CID 71581038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxooctadecanoyl-CoA | C39H68N7O18P3S | CID 22833664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biology:3-Oxoacyl-CoA - HandWiki [handwiki.org]
- 10. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
